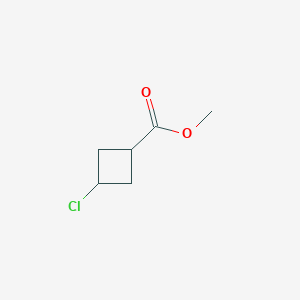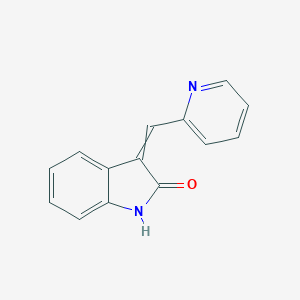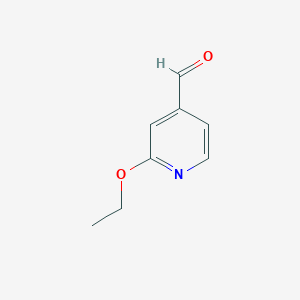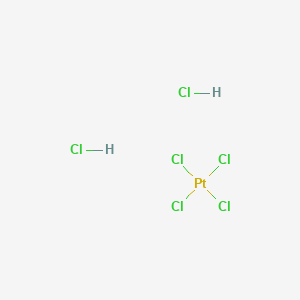
3-(Piperazin-1-yl)benzamid
Übersicht
Beschreibung
3-(Piperazin-1-yl)benzamide is an organic compound that belongs to the class of phenolic glycosides . These are organic compounds containing a phenolic structure attached to a glycosyl moiety .
Molecular Structure Analysis
The molecular formula of 3-(Piperazin-1-yl)benzamide is C11H15N3O . The compound has a molecular weight of 205.26 g/mol . The InChI code and key for this compound areInChI=1S/C11H15N3O/c12-11(15)9-2-1-3-10(8-9)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2,(H2,12,15) and NOJPHWCXWAYZFS-UHFFFAOYSA-N respectively . Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.26 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area of the compound is 58.4 Ų .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Derivate von 3-(Piperazin-1-yl)benzamid wurden synthetisiert und auf ihre antibakteriellen Eigenschaften untersucht. Diese Verbindungen zeigten Aktivität gegen verschiedene Bakterienstämme, darunter Bacillus subtilis und Staphylococcus aureus . Die antibakterielle Aktivität wird mit Methoden wie dem Agardiffusionstest bewertet, und die minimalen Hemmkonzentrationen (MHK) werden bestimmt, um die Wirksamkeit zu quantifizieren.
Antituberkulosemittel
Derivate von this compound wurden als potenzielle Antituberkulosemittel konzipiert. Diese Verbindungen wurden gegen Mycobacterium tuberculosis H37Ra getestet, wobei einige signifikante Hemmkonzentrationen (IC50) im Bereich von 1,35 bis 2,18 μM zeigten . Dies deutet auf ihr potenzielles Einsatzgebiet in der Behandlung von Tuberkulose hin, insbesondere in Fällen, in denen eine Resistenz gegen First-Line-Medikamente beobachtet wird.
Antipsychotische Wirkstoffe
Die Hybridstruktur von this compound, die Isothiazol- und Piperazin-Einheiten umfasst, ermöglicht es seinen Derivaten, als Dopamin- und Serotonin-Antagonisten zu wirken. Diese Eigenschaften machen sie für die Verwendung als antipsychotische Wirkstoffe geeignet und eröffnen einen Weg für die Entwicklung neuer Medikamente zur Behandlung von psychiatrischen Erkrankungen .
Antivirale und Anti-HIV-Aktivität
Piperazinderivate, einschließlich derer von this compound, zeigen eine breite Palette biologischer Aktivitäten. Sie wurden auf ihre antiviralen Eigenschaften untersucht und haben sich als vielversprechend für Anti-HIV-1-Mittel erwiesen. Dies eröffnet neue Wege für die Forschung nach neuen Behandlungen für Virusinfektionen, einschließlich HIV .
MC4-Rezeptor-agonistische Aktivität
Einige Derivate von this compound besitzen eine MC4-Rezeptor-agonistische Aktivität. Der MC4-Rezeptor ist an der Regulation der Nahrungsaufnahme und der Energiehomöostase beteiligt, und Agonisten dieses Rezeptors könnten potenzielle therapeutische Mittel für Erkrankungen wie Fettleibigkeit und Stoffwechselstörungen sein .
Antifungal-Aktivität
Während einige Studien darauf hingewiesen haben, dass bestimmte this compound-Derivate keine Antimykotika-Aktivität gegen bestimmte Stämme zeigen, haben andere eine fungizide Aktivität gezeigt. Dies deutet darauf hin, dass es mit strukturellen Modifikationen möglich sein könnte, Antimykotika zu entwickeln .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
3-(Piperazin-1-yl)benzamide is a complex compound that interacts with multiple targets. Piperazine derivatives, a key component of this compound, are known to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
It’s known that piperazine derivatives can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that 3-(Piperazin-1-yl)benzamide might interact with its targets, leading to changes in cellular signaling and function.
Biochemical Pathways
Given the wide range of biological activities exhibited by piperazine derivatives , it can be inferred that multiple biochemical pathways might be affected.
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This suggests that the compound’s ADME properties might be favorable for bioavailability.
Result of Action
Given the wide range of biological activities exhibited by piperazine derivatives , it can be inferred that the compound might have significant molecular and cellular effects.
Eigenschaften
IUPAC Name |
3-piperazin-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-11(15)9-2-1-3-10(8-9)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJPHWCXWAYZFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573892 | |
| Record name | 3-(Piperazin-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127201-39-2 | |
| Record name | 3-(Piperazin-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide](/img/structure/B170858.png)
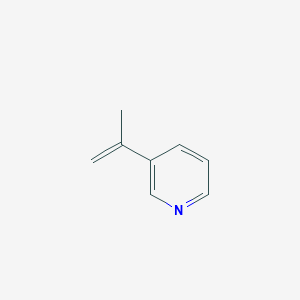
![2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B170872.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)

